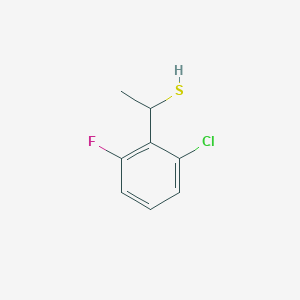
(3S)-3-Amino-3-(2-bromophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-bromophenyl)propan-1-OL: is an organic compound that features a bromophenyl group attached to a propanol backbone with an amino group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Chemical Intermediates: Used as an intermediate in the production of various fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
- (3S)-3-Amino-3-(2-chlorophenyl)propan-1-OL
- (3S)-3-Amino-3-(2-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(2-iodophenyl)propan-1-OL
Comparison:
- Uniqueness: The presence of the bromine atom in (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s reactivity and interaction with biological targets.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine, fluorine, or iodine.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
Clave InChI |
AVWNPPJNIPXJIZ-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](CCO)N)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(CCO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)


![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)


![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)




